N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a piperidine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached through a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Unique due to its specific combination of functional groups and structural features.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in having a tert-butylphenyl group but differs in the core structure and functional groups.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Shares the piperidine ring and tert-butyl group but lacks the chromene core.
Uniqueness
This compound is unique due to its specific combination of a chromene core, piperidine ring, and tert-butylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H32N2O3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H32N2O3/c1-27(2,3)20-13-11-19(12-14-20)22(29-15-7-4-8-16-29)18-28-26(31)25-17-23(30)21-9-5-6-10-24(21)32-25/h5-6,9-14,17,22H,4,7-8,15-16,18H2,1-3H3,(H,28,31) |
InChI Key |
GRMNLNOYPVOFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.